[3-(3-Bromo-1H-1,2,4-triazol-1-YL)-1-adamantyl][6-methyl-3,4-dihydro-1(2H)-quinolinyl]methanone
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Overview
Description
[3-(3-Bromo-1H-1,2,4-triazol-1-YL)-1-adamantyl][6-methyl-3,4-dihydro-1(2H)-quinolinyl]methanone is a complex organic compound that features a unique combination of a triazole ring, an adamantyl group, and a quinoline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(3-Bromo-1H-1,2,4-triazol-1-YL)-1-adamantyl][6-methyl-3,4-dihydro-1(2H)-quinolinyl]methanone typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving a hydrazine derivative and a suitable nitrile compound under acidic or basic conditions.
Introduction of the Adamantyl Group: The adamantyl group is introduced via a Friedel-Crafts alkylation reaction, where adamantane is reacted with a suitable electrophile in the presence of a Lewis acid catalyst.
Quinoline Derivative Synthesis: The quinoline derivative can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and an oxidizing agent such as sulfuric acid.
Coupling Reactions: The final step involves coupling the triazole-adamantyl intermediate with the quinoline derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole derivative.
Substitution: The bromine atom on the triazole ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate under mild conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [3-(3-Bromo-1H-1,2,4-triazol-1-YL)-1-adamantyl][6-methyl-3,4-dihydro-1(2H)-quinolinyl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study the interactions of triazole and quinoline derivatives with biological macromolecules. It may also serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Medicine
In medicinal chemistry, the compound’s potential pharmacological properties are of interest. It may exhibit antimicrobial, antiviral, or anticancer activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of [3-(3-Bromo-1H-1,2,4-triazol-1-YL)-1-adamantyl][6-methyl-3,4-dihydro-1(2H)-quinolinyl]methanone is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The triazole ring may interact with metal ions or other cofactors, while the adamantyl group could enhance the compound’s stability and bioavailability. The quinoline moiety may contribute to the compound’s ability to intercalate with DNA or inhibit specific enzymes.
Comparison with Similar Compounds
Similar Compounds
[3-(3-Chloro-1H-1,2,4-triazol-1-YL)-1-adamantyl][6-methyl-3,4-dihydro-1(2H)-quinolinyl]methanone: Similar structure but with a chlorine atom instead of bromine.
[3-(3-Bromo-1H-1,2,4-triazol-1-YL)-1-adamantyl][6-methyl-3,4-dihydro-1(2H)-isoquinolinyl]methanone: Similar structure but with an isoquinoline moiety instead of quinoline.
Uniqueness
The uniqueness of [3-(3-Bromo-1H-1,2,4-triazol-1-YL)-1-adamantyl][6-methyl-3,4-dihydro-1(2H)-quinolinyl]methanone lies in its combination of a triazole ring, an adamantyl group, and a quinoline derivative. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H27BrN4O |
---|---|
Molecular Weight |
455.4 g/mol |
IUPAC Name |
[3-(3-bromo-1,2,4-triazol-1-yl)-1-adamantyl]-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone |
InChI |
InChI=1S/C23H27BrN4O/c1-15-4-5-19-18(7-15)3-2-6-27(19)20(29)22-9-16-8-17(10-22)12-23(11-16,13-22)28-14-25-21(24)26-28/h4-5,7,14,16-17H,2-3,6,8-13H2,1H3 |
InChI Key |
GPQZBNFPOLSXOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)C(=O)C34CC5CC(C3)CC(C5)(C4)N6C=NC(=N6)Br |
Origin of Product |
United States |
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